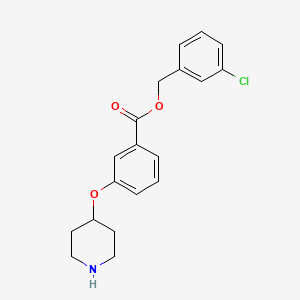
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is a chemical compound that features a combination of a chlorophenyl group, a piperidine ring, and a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate typically involves the reaction of 3-chlorobenzyl alcohol with 3-piperidin-4-yloxybenzoic acid. The reaction is often carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate esterification. The reaction conditions usually include refluxing the mixture in an appropriate solvent like dichloromethane (DCM) for several hours.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, along with stringent quality control measures, would be essential to meet industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate can undergo various chemical reactions, including:
Oxidation: The chlorophenyl group can be oxidized to form corresponding chlorobenzoic acids.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea in polar solvents.
Major Products
Oxidation: 3-Chlorobenzoic acid derivatives.
Reduction: (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzyl alcohol.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of (3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with neurotransmitter receptors, potentially modulating their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity for certain receptors. The ester linkage allows for hydrolysis, releasing active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Fluorophenyl)methyl 3-piperidin-4-yloxybenzoate
- (3-Bromophenyl)methyl 3-piperidin-4-yloxybenzoate
Uniqueness
(3-Chlorophenyl)methyl 3-piperidin-4-yloxybenzoate is unique due to the presence of the 3-chlorophenyl group, which imparts specific electronic and steric properties. This uniqueness can influence the compound’s reactivity, binding affinity, and overall biological activity, making it distinct from its analogs with different substituents.
Eigenschaften
Molekularformel |
C19H20ClNO3 |
|---|---|
Molekulargewicht |
345.8 g/mol |
IUPAC-Name |
(3-chlorophenyl)methyl 3-piperidin-4-yloxybenzoate |
InChI |
InChI=1S/C19H20ClNO3/c20-16-5-1-3-14(11-16)13-23-19(22)15-4-2-6-18(12-15)24-17-7-9-21-10-8-17/h1-6,11-12,17,21H,7-10,13H2 |
InChI-Schlüssel |
YVMFIOWBWUSEAY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNCCC1OC2=CC=CC(=C2)C(=O)OCC3=CC(=CC=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


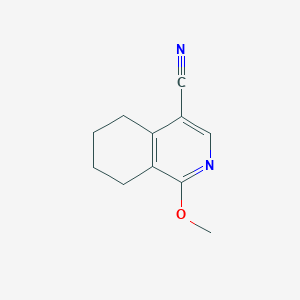
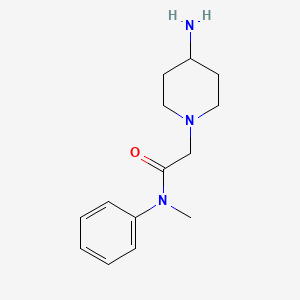
![[9-(Hydroxymethyl)-1,4-dioxaspiro[4.4]nonan-6-yl]methanol](/img/structure/B13888428.png)
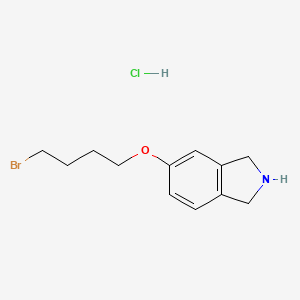

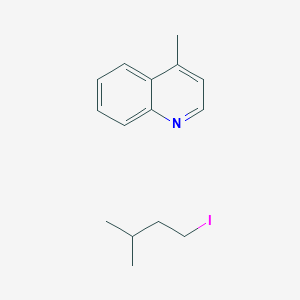
![N-[1-(5,6-dimethyl-2-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-yl]acetamide](/img/structure/B13888460.png)
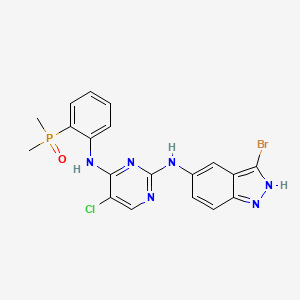
![N-[2-(2,3-dihydro-1H-isoindol-5-yloxy)ethyl]propan-2-amine](/img/structure/B13888466.png)
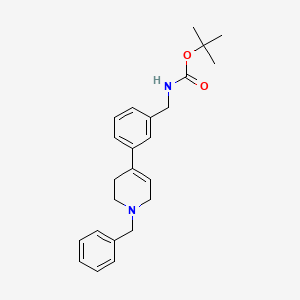


![1-[[2-(Azetidin-1-yl)-4-chlorophenyl]methyl]piperazine](/img/structure/B13888486.png)

